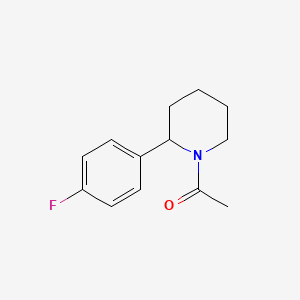

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone

Description

Properties

Molecular Formula |

C13H16FNO |

|---|---|

Molecular Weight |

221.27 g/mol |

IUPAC Name |

1-[2-(4-fluorophenyl)piperidin-1-yl]ethanone |

InChI |

InChI=1S/C13H16FNO/c1-10(16)15-9-3-2-4-13(15)11-5-7-12(14)8-6-11/h5-8,13H,2-4,9H2,1H3 |

InChI Key |

HGEFIHGYXSPZKW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCCCC1C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Grignard Addition to Pyridinium Salts

This method adapts protocols from fluorinated piperidine syntheses described in patent literature. A pyridinium salt (e.g., arecoline derivative) reacts with 4-fluorophenylmagnesium bromide to form a tetrahydropyridine intermediate, which is reduced to the piperidine (Scheme 1).

Procedure :

-

Grignard Reaction : Arecoline (1 eq) reacts with 4-fluorophenylmagnesium bromide (1.2 eq) in tetrahydrofuran (THF) at −15°C to 25°C for 12 h.

-

Hydrolysis : The intermediate is hydrolyzed with 2M HCl to yield 2-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine.

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) in ethanol affords 2-(4-fluorophenyl)piperidine.

Yield : 65–72%.

Key Advantage : Direct introduction of the 4-fluorophenyl group with minimal by-products.

Cyclization of Amino Ketones

Cyclization of 5-amino-1-(4-fluorophenyl)pentan-2-one via acid-catalyzed intramolecular condensation forms the piperidine ring (Scheme 2).

Procedure :

-

Amino Ketone Preparation : 4-Fluorophenylacetone reacts with ammonium acetate in acetic acid to form the imine.

-

Reduction : Sodium cyanoborohydride reduces the imine to the amine.

-

Cyclization : Heating in toluene with p-toluenesulfonic acid (PTSA) yields 2-(4-fluorophenyl)piperidine.

Yield : 58–64%.

Limitation : Requires strict control of reaction pH to avoid polymerization.

Reductive Amination

A diketone precursor, 2-(4-fluorophenyl)cyclohexan-1,4-dione, undergoes reductive amination with ammonium acetate and sodium triacetoxyborohydride (STAB) to form the piperidine (Scheme 3).

Procedure :

-

Condensation : The diketone and ammonium acetate react in methanol at 50°C for 6 h.

-

Reduction : STAB (2 eq) is added at 0°C, and the mixture stirs for 12 h.

-

Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the product.

Yield : 70–75%.

Advantage : High atom economy and compatibility with diverse diketones.

Acetylation of 2-(4-Fluorophenyl)piperidine

The nitrogen acetylation step introduces the ethanone moiety. Two predominant methods are employed:

Acylation with Acetyl Chloride

Direct acylation using acetyl chloride in the presence of a base is the most straightforward approach (Scheme 4).

Procedure :

-

Reaction : 2-(4-Fluorophenyl)piperidine (1 eq) reacts with acetyl chloride (1.2 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0°C for 2 h.

-

Workup : The mixture is washed with water, dried (Na₂SO₄), and concentrated.

-

Purification : Recrystallization from ethanol yields the product.

Yield : 85–90%.

Key Consideration : Excess acetyl chloride leads to diacetylation; stoichiometry must be tightly controlled.

Oxidation of Alcohol Precursors

An alternative route oxidizes 1-(hydroxymethyl)-2-(4-fluorophenyl)piperidine to the ketone using 2-iodoxybenzoic acid (IBX) (Scheme 5).

Procedure :

-

Hydroxymethylation : Piperidine reacts with formaldehyde in acetic acid to form the alcohol.

-

Oxidation : IBX (1.2 eq) in ethyl acetate at 80°C for 2 h converts the alcohol to the ketone.

Yield : 78–82%.

Advantage : Avoids handling acetyl chloride, enhancing safety.

Alternative Synthetic Routes

One-Pot Synthesis via Chloroacetyl Intermediates

Adapting methodologies from tetrazole derivatives, 2-chloro-1-(4-fluorophenyl)ethanone reacts with piperidine to form the target compound (Scheme 6).

Procedure :

-

Chloroacetyl Synthesis : 4-Fluorophenylacetic acid reacts with thionyl chloride to form the acid chloride, followed by Friedel-Crafts acylation.

-

Nucleophilic Substitution : The chloroacetyl intermediate (1 eq) reacts with piperidine (1.2 eq) in acetonitrile for 6 h.

Yield : 60–68%.

Challenge : Low regioselectivity in Friedel-Crafts step.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the acylation step, reducing reaction time from hours to minutes.

Procedure :

2-(4-Fluorophenyl)piperidine, acetyl chloride, and DMF are irradiated at 100°C for 15 min.

Yield : 88–92%.

Advantage : Enhanced energy efficiency and reduced side reactions.

Analytical Characterization

Critical analytical data for this compound:

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include fluorophenyl-substituted alcohols, ketones, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound has been investigated for its potential as a therapeutic agent due to its interactions with various biological targets. Research indicates that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and analgesic effects. The fluorine atom enhances the lipophilicity and bioavailability of the compound, potentially improving its efficacy in therapeutic applications .

Tyrosinase Inhibition

Recent studies have highlighted the compound's role as a tyrosinase inhibitor, which is crucial for treating hyperpigmentation disorders. Tyrosinase is an enzyme involved in melanin production; thus, inhibitors can help manage conditions like melasma and age spots. For instance, related compounds have shown competitive inhibition of tyrosinase with IC50 values significantly lower than traditional inhibitors like kojic acid .

Neuropharmacology

Serotonin Receptor Antagonism

The compound has been identified as an antagonist at the serotonin 5HT2A receptor, which is implicated in various neuropsychiatric disorders such as schizophrenia and anxiety. This action suggests potential applications in developing treatments for mood disorders and psychotic conditions . The ability to modulate serotonin pathways may also provide insights into managing extrapyramidal symptoms associated with antipsychotic therapies.

Synthesis and Structural Modifications

Synthetic Pathways

The synthesis of 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone typically involves multi-step organic reactions that allow for structural modifications to enhance its pharmacological properties. Techniques such as chromatography are employed to purify the compound post-synthesis, ensuring high yield and purity essential for biological testing.

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets in the body. The fluorophenyl group enhances the compound’s ability to bind to certain receptors, while the piperidine ring provides structural stability. This combination allows the compound to modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations :

- Tetrazole derivatives (e.g., compounds 22–28) exhibit broad-spectrum antimicrobial activity, likely due to the tetrazole moiety's ability to mimic carboxylic acid groups in enzyme binding .

- Methanone-linked analogs (e.g., 8d) prioritize lipophilicity for blood-brain barrier penetration, making them candidates for CNS-targeted therapies .

- Piperazine-containing compounds (e.g., ) leverage the piperazine ring's flexibility for enhanced receptor interaction, often seen in kinase inhibitors .

Physicochemical Properties

Biological Activity

1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The molecular formula for this compound is C13H16FN. The presence of the fluorine atom in the para position of the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that compounds with similar structures often engage with sigma receptors, which are implicated in several neurobiological processes. The mechanism involves:

- Binding Affinity : The compound shows significant binding affinity to sigma receptors, which are involved in modulating neurotransmitter release and neuronal excitability.

- Inhibition of Enzymatic Activity : Studies suggest that it may inhibit specific enzymes related to inflammatory pathways, potentially offering therapeutic benefits in conditions like chronic pain or neurodegenerative diseases.

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on recent studies:

| Activity | IC50 Value (µM) | Target | Reference |

|---|---|---|---|

| Sigma Receptor Binding | 0.5 - 5.0 | Sigma Receptor 1 | |

| Enzymatic Inhibition | 10 - 30 | Tyrosinase | |

| Anti-inflammatory Activity | 15 - 25 | COX Enzyme |

Case Studies

Recent investigations have highlighted the therapeutic potential of this compound:

- Neuroprotective Effects : A study demonstrated that the compound exhibited neuroprotective effects in models of oxidative stress, suggesting its potential for treating neurodegenerative diseases. The mechanism was linked to reduced apoptosis and enhanced neuronal survival through sigma receptor modulation .

- Anti-inflammatory Properties : Another study explored the anti-inflammatory properties of related compounds, indicating that similar piperidine derivatives could significantly reduce pro-inflammatory cytokine levels in vitro. This suggests a promising application for inflammatory diseases .

- Cancer Research : Preliminary data indicate that modifications to the piperidine structure can enhance anti-cancer activity, particularly against breast cancer cell lines by inhibiting PARP enzymes involved in DNA repair mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.